

Application Notes and Protocols for the Boc Protection of DL-Phenylalaninol

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Compound of Interest

Compound Name: *N*-Boc-DL-phenylalaninol

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Abstract

This document provides a detailed experimental protocol for the N-protection of DL-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O), yielding **N-Boc-DL-phenylalaninol**. The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents, due to its stability under various conditions and its facile removal under mild acidic conditions. This protocol outlines the reaction setup, workup, purification, and characterization of the final product, offering a reliable and reproducible method for researchers.

Introduction

DL-phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The protection of its primary amine functionality is a critical step to prevent unwanted side reactions during subsequent chemical transformations. The Boc protecting group is widely employed for this purpose due to its robustness and orthogonal nature to other common protecting groups.^[1] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a base, to form a stable carbamate.^[2] This protocol details a straightforward and efficient procedure for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol described below.

Parameter	Value	Method of Determination	Notes
Reactants			
DL-Phenylalaninol	1.0 equivalent	Gravimetric	Starting material.
Di-tert-butyl dicarbonate (Boc ₂ O)	1.1 equivalents	Volumetric/Gravimetric	Slight excess ensures complete reaction.
Triethylamine (TEA)	1.2 equivalents	Volumetric	Acts as a base to facilitate the reaction. [1]
Reaction Conditions			
Solvent	Dichloromethane (DCM)	-	Anhydrous solvent is recommended.
Temperature	0 °C to Room Temperature	Thermometer	Initial cooling controls the exothermic reaction.
Reaction Time	2-4 hours	TLC/LC-MS	Monitor for the disappearance of starting material.
Product Yield and Purity			
Theoretical Yield	Calculated based on starting material	-	Molecular Weight of Product: 251.32 g/mol. [3]
Typical Experimental Yield	~94%	Gravimetric	Yield after purification. [4]
Purity	>98%	HPLC/NMR	Purity after recrystallization.

Experimental Protocols

Materials and Reagents

- DL-Phenylalaninol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- n-Heptane or Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure

- Reaction Setup:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add DL-phenylalaninol (1.0 eq.).
- Dissolve the starting material in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Addition of Reagents:
 - To the cooled, stirred solution, add triethylamine (TEA, 1.2 eq.).
 - Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
 - Remove the ice bath and allow the reaction mixture to warm to room temperature.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature for 2-4 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Dilute the reaction mixture with DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[\[5\]](#)
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or a solid.[\[5\]](#)
- Purification:
 - The crude product can be purified by recrystallization.
 - Dissolve the crude material in a minimal amount of hot ethyl acetate.

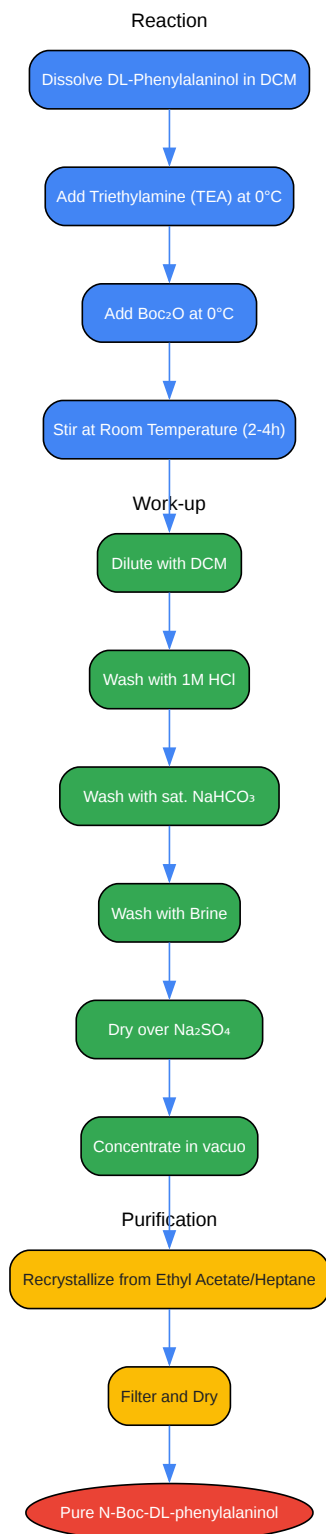
- Slowly add n-heptane or hexane until the solution becomes turbid.
- Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
- Collect the white crystalline solid by filtration, wash with cold n-heptane or hexane, and dry under vacuum to yield pure **N-Boc-DL-phenylalaninol**.[\[4\]](#)

Characterization

- Appearance: White to off-white solid.
- Molecular Formula: $C_{14}H_{21}NO_3$ [\[3\]](#)
- Molecular Weight: 251.32 g/mol [\[3\]](#)
- Melting Point: The melting point for the L-enantiomer is reported to be in the range of 92-98 °C; the racemic mixture may have a slightly different melting point.[\[6\]](#)
- NMR Spectroscopy: The structure can be confirmed by 1H and ^{13}C NMR spectroscopy.
- Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry.

Mandatory Visualization

Experimental Workflow for Boc Protection of DL-Phenylalaninol

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